Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate

Description

The compounds listed—copper (Cu), potassium (K), zinc (Zn), iron(3+) (Fe³⁺), manganese(2+) (Mn²⁺), pentachloride, iodide (I⁻), and disulfate—exhibit diverse chemical behaviors and applications. Based on the provided evidence, these compounds are primarily utilized in nutritional supplements, organic synthesis, and industrial processes. Below is a systematic comparison of their properties, reactivities, and uses.

Properties

IUPAC Name |

copper;potassium;zinc;iron(3+);manganese(2+);pentachloride;iodide;disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.Cu.Fe.HI.K.Mn.2H2O4S.Zn/c;;;;;;;;;;2*1-5(2,3)4;/h5*1H;;;1H;;;2*(H2,1,2,3,4);/q;;;;;+2;+3;;+1;+2;;;+2/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDGRQPDTCIBIV-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

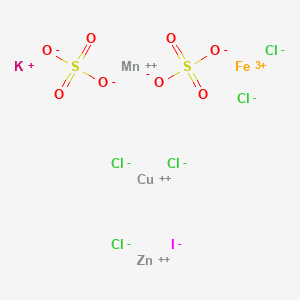

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Mn+2].[Fe+3].[Cu+2].[Zn+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5CuFeIKMnO8S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931129 | |

| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141563-76-0 | |

| Record name | TE 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141563760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper(II) Chloride (CuCl₂)

Copper(II) chloride is commonly synthesized via direct chlorination of elemental copper. Metallic copper reacts with chlorine gas at 450–500°C to form anhydrous CuCl₂. For laboratory-scale preparations, dissolving copper(II) oxide (CuO) in concentrated hydrochloric acid yields a hydrated form (CuCl₂·2H₂O), which is subsequently dehydrated under vacuum.

Copper(I) Iodide (CuI)

Copper(I) iodide is prepared by reducing copper(II) sulfate with potassium iodide in acidic media. A stoichiometric mixture of CuSO₄, KI, and H₂SO₄ generates CuI as a white precipitate.

Potassium-Containing Salts

Potassium Disulfate (K₂S₂O₇)

Potassium disulfate (pyrosulfate) is synthesized by dehydrating potassium hydrogen sulfate at 300°C:

The reaction requires careful temperature control to avoid decomposition into SO₃ and K₂SO₄.

Zinc Complexes

Zinc Chloride (ZnCl₂)

Anhydrous ZnCl₂ is produced by reacting zinc metal with hydrogen chloride gas at 700°C. Hydrated forms are obtained by dissolving zinc oxide in hydrochloric acid, followed by crystallization.

Iron(III) Compounds

Iron(III) Chloride (FeCl₃)

Iron(III) chloride is synthesized by chlorinating iron at 500°C or dissolving iron(III) oxide in hydrochloric acid:

The anhydrous form is hygroscopic and requires storage under inert conditions.

Manganese(II) Salts

Manganese(II) Iodide (MnI₂)

Manganese(II) iodide is prepared via direct reaction of manganese powder with iodine in anhydrous ethanol under reflux. The product is isolated by evaporating the solvent under reduced pressure.

Manganese(II) Sulfate (MnSO₄)

Manganese(II) sulfate is obtained by dissolving manganese carbonate in sulfuric acid:

Pentachloride and Iodide Complexes

Metal Pentachlorides (e.g., FeCl₅²⁻)

While iron(III) chloride (FeCl₃) is common, pentachloride complexes like [FeCl₅]²⁻ are stabilized in ionic liquids or crown-ether matrices. For example, reacting FeCl₃ with KCl in a 15-crown-5 ether yields [FeCl₅]²⁻-containing species.

Chemical Reactions Analysis

Types of Reactions

Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate can undergo various types of chemical reactions, including:

Oxidation-Reduction (Redox) Reactions: Involving the transfer of electrons between metal ions.

Substitution Reactions: Where one ligand in the coordination complex is replaced by another.

Precipitation Reactions: Leading to the formation of insoluble products.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or hydrazine.

Ligands: Such as ammonia or ethylenediamine for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Redox reactions: May produce different oxidation states of the metal ions.

Substitution reactions: May result in new coordination complexes with different ligands.

Scientific Research Applications

Nutritional and Agricultural Applications

Micronutrient Supplementation

Copper (Cu), Zinc (Zn), Iron (Fe), and Manganese (Mn) are essential micronutrients for plant growth and development. Their application can significantly enhance crop yield and quality.

- Zinc and Manganese Interaction : Research indicates that zinc application affects the uptake of manganese and copper in plants, particularly under salinity stress conditions. This interaction is crucial for optimizing nutrient availability in agricultural practices .

- Copper Deficiency : Copper is vital for photosynthesis and enzyme function in plants. Deficiencies can lead to stunted growth and reduced chlorophyll content. Studies have shown that applying copper sulfate can remedy these deficiencies effectively .

| Nutrient | Role in Plants | Deficiency Symptoms |

|---|---|---|

| Copper | Photosynthesis, enzyme cofactor | Stunted growth, chlorosis |

| Zinc | Enzyme function, protein synthesis | Leaf curling, poor fruit development |

| Iron | Chlorophyll synthesis | Interveinal chlorosis |

| Manganese | Photosynthesis, nitrogen metabolism | Mottled leaves, poor growth |

Environmental Applications

Soil Remediation

The combination of these metals can be utilized in soil remediation processes to restore contaminated environments. For instance:

- Heavy Metal Uptake : Studies have demonstrated that specific combinations of copper and zinc can enhance the phytoremediation capabilities of certain plant species by increasing their ability to absorb heavy metals from contaminated soils .

- Disulfate Compounds : Disulfate ions can act as oxidizing agents in the remediation of soils contaminated with organic pollutants, facilitating the breakdown of harmful substances .

Industrial Applications

Catalysis and Material Science

The compound's components are also relevant in various industrial processes:

- Catalytic Properties : Copper and iron compounds are widely used as catalysts in chemical reactions. Their ability to facilitate reactions without being consumed makes them valuable in manufacturing processes .

- Electrolytes in Battery Technology : Zinc and copper are critical components in the development of electrolytes for batteries. Their conductive properties enhance the efficiency of energy storage systems .

Case Study 1: Zinc Application on Crop Yield

A study conducted on wheat crops showed that applying zinc significantly increased both yield and nutrient uptake compared to untreated controls. The results indicated an increase in manganese concentration within the plants, demonstrating the synergistic effects of micronutrients on crop health.

Case Study 2: Soil Remediation Techniques

Research on phytoremediation techniques using a combination of copper and zinc highlighted their effectiveness in reducing soil heavy metal concentrations. The study illustrated that specific plant species could thrive while simultaneously cleaning contaminated soils.

Mechanism of Action

The mechanism of action of Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate involves its interaction with molecular targets through coordination chemistry. The metal ions can form complexes with various ligands, influencing biochemical pathways and catalytic processes. The specific pathways and targets depend on the metal ions and their oxidation states.

Comparison with Similar Compounds

Copper Compounds

- Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): Oxidation State: Cu²⁺. Applications: Widely used in pet foods (e.g., 5–12 mg/kg) as a trace element for enzyme function . Comparison: More stable and cost-effective than copper chelates (e.g., copper amino acid chelate), which offer better bioavailability .

- Copper in Organic Synthesis : Acts as a catalyst in Ullmann-type coupling reactions ().

Zinc Compounds

- Zinc Sulfate Monohydrate (ZnSO₄·H₂O): Oxidation State: Zn²⁺. Applications: A primary zinc source in animal feed (69–100 mg/kg) for immune and antioxidant support . Comparison: More water-soluble than zinc oxide (ZnO), which is used in aquatic feeds for slower release .

Iron Compounds

- Iron(II) Sulfate Monohydrate (FeSO₄·H₂O): Oxidation State: Fe²⁺. Applications: Prevents anemia in pets (40–72 mg/kg) . Iron(III) (Fe³⁺): Not directly observed in the evidence, but Fe³⁺ compounds (e.g., FeCl₃) are typically stronger oxidizers than Fe²⁺.

Manganese Compounds

- Manganese(II) Sulfate Monohydrate (MnSO₄·H₂O): Oxidation State: Mn²⁺. Applications: Supports bone health in animals (29–35 mg/kg) . Reactivity: Mn²⁺ iodide (MnI₂) reacts violently with fluorine to form Mn₂F₆, a fluorine analog .

Pentachlorides

Iodides

Disulfate

- Sodium Bisulfate (NaHSO₄): Applications: Acidity regulator in pet foods (4.8 mg/kg) . Note: The term "disulfate" may refer to pyrosulfate (S₂O₇²⁻) or bisulfate (HSO₄⁻), but evidence primarily cites bisulfate .

Data Tables

Table 1: Metal Sulfates in Nutritional Supplements

Table 2: Pentachlorides and Their Reactivity

Key Findings and Contradictions

Iron Oxidation States : While the question specifies Fe³⁺, the evidence primarily references Fe²⁺ compounds. Fe³⁺ compounds (e.g., FeCl₃) are more oxidizing but less common in nutritional contexts.

Disulfate Ambiguity : The term "disulfate" is inconsistently defined; evidence points to bisulfate (HSO₄⁻) or thiosulfate (S₂O₃²⁻) usage in titrations .

Copper Prooxidant Effects : High copper levels may act as prooxidants in biological systems, contrasting with zinc’s antioxidant role .

Biological Activity

The compound comprising copper, potassium, zinc, iron(III), manganese(II), pentachloride, iodide, and disulfate represents a complex mixture of essential trace elements and ions that play significant roles in biological systems. Each component contributes uniquely to various biochemical processes, influencing health and disease states. This article delves into the biological activities of these elements, supported by research findings and relevant case studies.

Overview of Trace Elements

Trace elements are vital for numerous physiological functions, including enzyme activity, antioxidant defense, and cellular signaling. Below is a summary of the biological roles of each element in the compound:

Copper

Copper is crucial for various enzymatic reactions. It acts as a cofactor for enzymes such as cytochrome c oxidase and superoxide dismutase. These enzymes are vital for energy production and oxidative stress management. Deficiencies or excesses of copper can lead to serious health issues including neurodegenerative diseases like Wilson's disease .

Zinc

Zinc is essential for immune function and is a component of numerous metalloenzymes. It plays a critical role in wound healing, protein synthesis, and DNA synthesis. Research indicates that zinc deficiency can impair immune response and increase susceptibility to infections .

Iron

Iron is necessary for hemoglobin production. It facilitates oxygen transport throughout the body. Iron overload can lead to oxidative stress and has been implicated in conditions such as hemochromatosis and neurodegenerative diseases due to its pro-oxidant effects .

Manganese

Manganese serves as a cofactor for several enzymes involved in metabolism, including those that facilitate antioxidant defenses. It is particularly important in the mitochondrial function where it helps mitigate oxidative damage .

Case Studies

- Neuropsychiatric Conditions : A study highlighted the role of copper, iron, and manganese excess in neuropsychiatric disorders. Elevated levels of these metals were associated with oxidative stress leading to neuronal damage .

- Cognitive Function : Research showed that dietary intake levels of copper and iron were inversely related to cognitive performance among older adults. Higher intakes correlated with poorer cognitive outcomes, suggesting potential neurotoxic effects at elevated levels .

- Bone Regeneration : A study on mesoporous bioactive glass nanoparticles doped with manganese, zinc, or copper demonstrated enhanced biological properties conducive to bone regeneration. The release of these ions promoted osteogenic differentiation while maintaining cell viability .

Toxicological Considerations

While these trace elements are essential at low concentrations, they can become toxic at elevated levels:

- Copper Toxicity : Excess copper has been linked to oxidative stress within the brain, contributing to conditions such as Alzheimer's disease .

- Zinc Toxicity : High doses can interfere with copper absorption leading to deficiencies.

- Iron Overload : Can cause organ damage due to increased free radical formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.